molecular formula C28H31N3O6 B12427331 (1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid

(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid

Cat. No.: B12427331
M. Wt: 505.6 g/mol
InChI Key: ZGBAPSHWPBXEKN-OPHFCASCSA-N
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Description

BAY-7598: is a potent, selective, and orally bioavailable inhibitor of matrix metalloproteinase-12 (MMP12). It has shown significant inhibitory activity against human, murine, and rat MMP12 with IC50 values of 0.085 nM, 0.67 nM, and 1.1 nM, respectively . This compound is primarily used in scientific research to study the role of MMP12 in various biological processes and diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BAY-7598 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, ensuring high purity and yield .

Industrial Production Methods: Industrial production of BAY-7598 follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis in specialized reactors, followed by purification steps such as crystallization and chromatography. The final product is subjected to rigorous quality control tests to ensure its suitability for research purposes .

Chemical Reactions Analysis

Types of Reactions: BAY-7598 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: BAY-7598 can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

BAY-7598 has a wide range of applications in scientific research, including:

    Chemistry: Used as a chemical probe to study the inhibition of MMP12 and its effects on various biochemical pathways.

    Biology: Helps in understanding the role of MMP12 in cellular processes such as migration, invasion, and tissue remodeling.

    Medicine: Investigated for its potential therapeutic applications in diseases where MMP12 is implicated, such as chronic obstructive pulmonary disease (COPD) and certain cancers.

    Industry: Utilized in the development of new drugs targeting MMP12 and related enzymes

Mechanism of Action

BAY-7598 exerts its effects by selectively inhibiting MMP12, a metalloproteinase involved in the degradation of extracellular matrix components. The inhibition of MMP12 by BAY-7598 prevents the breakdown of elastin and other matrix proteins, thereby modulating tissue remodeling and inflammatory responses. The compound binds to the active site of MMP12, blocking its enzymatic activity and downstream signaling pathways .

Comparison with Similar Compounds

    BAY-7081: A potent, selective, and orally bioavailable inhibitor of phosphodiesterase 9A (PDE9A).

    BAY-9835: An orally bioavailable inhibitor of ADAMTS7.

    BAY-1125976: A selective allosteric inhibitor of AKT1/2.

Uniqueness of BAY-7598: BAY-7598 stands out due to its high selectivity and potency against MMP12, making it a valuable tool for studying the specific role of MMP12 in various biological processes. Its oral bioavailability also enhances its utility in in vivo studies, providing a reliable means to investigate the therapeutic potential of MMP12 inhibition .

Properties

Molecular Formula

C28H31N3O6

Molecular Weight

505.6 g/mol

IUPAC Name

(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C28H31N3O6/c32-26(19-5-8-21(9-6-19)37-16-13-18-11-14-36-15-12-18)23-10-7-20(25(23)28(34)35)17-31-27(33)22-3-1-2-4-24(22)29-30-31/h1-6,8-9,18,20,23,25H,7,10-17H2,(H,34,35)/t20-,23-,25-/m0/s1

InChI Key

ZGBAPSHWPBXEKN-OPHFCASCSA-N

Isomeric SMILES

C1C[C@@H]([C@H]([C@@H]1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O)C(=O)C4=CC=C(C=C4)OCCC5CCOCC5

Canonical SMILES

C1CC(C(C1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O)C(=O)C4=CC=C(C=C4)OCCC5CCOCC5

Origin of Product

United States

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